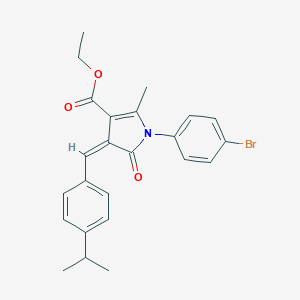![molecular formula C22H16N4O3 B416201 2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325850-80-4](/img/structure/B416201.png)
2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H16N4O3 and its molecular weight is 384.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopy Characterization and Growth Inhibitory Potency
One notable application in scientific research for compounds structurally related to 2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is in the field of spectroscopy characterization and growth inhibitory potency. Specifically, a study focused on a combi-molecule designed to inhibit poly(adenosine diphosphate ribose) polymerase (PARP) and damage DNA. The study successfully characterized the molecule using 15N-, 13C-, and 1H-NMR spectroscopy and highlighted its growth inhibitory effects, suggesting potential applications in cancer research and therapeutics (Mouhri et al., 2017).
Ene-type Reactions and Acyl Group Transfer
Another research application involves ene-type reactions, where the addition of various unsaturated compounds with acyl groups leads to the synthesis of novel compounds. This method demonstrates the versatility of such molecules in synthesizing a wide range of chemical structures, potentially useful in the development of new drugs or materials (Bottomley et al., 1980).
Scaffold Development for Inhibitors
The structure also serves as a scaffold for developing potent and selective inhibitors of tumor-associated enzymes, such as human carbonic anhydrases IX and XII. Derivatives of this compound have shown nanomolar activity in inhibiting these enzymes, suggesting a pathway for developing novel anticancer agents (Falsini et al., 2017).
Chemoselective Reactions and Cycloaddition
The molecule's framework facilitates chemoselective reactions and cycloadditions, leading to the creation of spiro[1,3]oxazino[2,3-α]isoquinoline derivatives. This showcases its utility in synthetic chemistry for constructing complex and novel heterocyclic structures, which have various applications in medicinal chemistry and materials science (Esmaeili & Nazer, 2009).
New Functionalized Heterocyclic Systems
Further demonstrating its versatility, this chemical framework is involved in the synthesis of new functionalized tricyclic systems, such as benzo[g]isoquinoline-5,10-dione and dihydrothieno[2,3-b]naphto-4,9-dione (DTNQ). These systems are synthesized through cycloaddition reactions, highlighting the molecule's potential in creating diverse heterocyclic systems with possible applications in drug discovery and development (Gomez-Monterrey et al., 2001).
Properties
IUPAC Name |
2-[4-(benzotriazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c27-19(26-18-11-2-1-10-17(18)23-24-26)12-5-13-25-21(28)15-8-3-6-14-7-4-9-16(20(14)15)22(25)29/h1-4,6-11H,5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMGLPFHFOOQEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Bromo-phenyl)-[4-(2-chloro-4-nitro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B416119.png)

![methyl 4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B416124.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B416125.png)

![4-Nitro-5-methyl[1,2,5]thiadiazolo[3,4-e][2,1,3]benzothiadiazole](/img/structure/B416127.png)

![8-Tert-butyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B416131.png)

![12-(3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B416136.png)
![12-[2-(benzyloxy)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B416137.png)
![2-Ethyl-3-methyl-1-(4-methylpiperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B416139.png)
![1-(3-Chloro-4-methylanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B416141.png)
![3-[[4-(4-chlorophenyl)piperazin-1-yl]amino]indol-2-one](/img/structure/B416142.png)
